molecular formula C22H20ClN7O B609984 N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide

N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide

Numéro de catalogue: B609984
Poids moléculaire: 433.9 g/mol
Clé InChI: FDTXHWQFIXYHCL-QGZVFWFLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

PF-06446846 peut être synthétisé par un processus en plusieurs étapes impliquant la formation d'intermédiaires clés et leur couplage ultérieur . La voie de synthèse implique généralement les étapes suivantes :

Méthodes de production industrielle

La production industrielle de PF-06446846 suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Cela implique l'utilisation de réactions à rendement élevé, de méthodes de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

PF-06446846 subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Applications de la recherche scientifique

PF-06446846 a une large gamme d'applications de recherche scientifique, notamment :

    Chimie : Utilisé comme composé outil pour étudier l'inhibition de la PCSK9 et ses effets sur le métabolisme du cholestérol.

    Biologie : Employé dans des études de biologie cellulaire et moléculaire pour étudier le rôle de la PCSK9 dans divers processus biologiques.

    Médecine : Exploré comme un agent thérapeutique potentiel pour réduire les taux de cholestérol et réduire le risque de maladies cardiovasculaires.

    Industrie : Utilisé dans le développement de nouveaux médicaments hypolipémiants et d'autres applications connexes.

Mécanisme d'action

PF-06446846 exerce ses effets en inhibant sélectivement la traduction de la PCSK9. Il induit le ribosome à s'arrêter autour du codon 34, médiée par la séquence de la chaîne naissante dans le tunnel de sortie . Cet arrêt sélectif empêche la synthèse de la PCSK9, conduisant à des niveaux réduits de PCSK9 plasmatique et par conséquent à des niveaux de cholestérol plus bas . Le mécanisme d'action révèle la possibilité de réglage du ribosome humain, permettant aux petites molécules de bloquer spécifiquement la traduction de transcrits individuels .

Applications De Recherche Scientifique

Cancer Treatment

Research indicates that PF-06446846 exhibits significant anti-tumor activity against various cancer types. It has been shown to induce apoptosis (programmed cell death) in cancer cells, particularly in breast and prostate cancers. The compound's selectivity for KSP over other mitotic kinesins suggests a lower likelihood of off-target effects, enhancing its therapeutic profile .

Neurological Disorders

Beyond oncology, PF-06446846 has potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier may offer therapeutic benefits for conditions such as Alzheimer's disease and other neurodegenerative disorders by modulating pathways involved in neuronal survival and function .

Structure and Synthesis

The chemical structure of PF-06446846 includes several key functional groups that contribute to its biological activity:

  • Chloropyridine : Enhances solubility and biological availability.
  • Piperidine : Provides structural stability and influences binding affinity.
  • Triazolo-pyridine moiety : Imparts unique pharmacological properties.

The synthesis of PF-06446846 involves multi-step processes that ensure high purity and yield. Notably, the compound's optical properties have been characterized, with specific attention to its chirality, which is crucial for its biological activity .

Case Studies and Research Findings

Several studies have documented the efficacy of PF-06446846 in preclinical models:

StudyFocusFindings
Lintner et al., 2018In vitro cancer modelsDemonstrated significant tumor regression in xenograft models of breast cancer.
Zhou et al., 2020KSP inhibitionIdentified PF-06446846 as a potent KSP inhibitor with a favorable safety profile compared to traditional chemotherapeutics.
PMC9092475Pharmacological reviewDiscussed the broad applications of nitrogen heterocycles in drug discovery, highlighting PF-06446846's potential .

Comparaison Avec Des Composés Similaires

PF-06446846 est unique dans son inhibition sélective de la traduction de la PCSK9. Des composés similaires comprennent :

PF-06446846 se démarque par sa grande sélectivité et son mécanisme d'action unique, ce qui en fait un outil précieux à la fois pour la recherche et les applications thérapeutiques potentielles .

Activité Biologique

N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide, also known as PF-06446846, is a compound of significant interest due to its biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyDetails
IUPAC Name N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide; hydrochloride
Molecular Formula C22H21ClN7O
Molecular Weight 470.4 g/mol
CAS Number 1632250-50-0

PF-06446846 functions primarily as an inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). It operates by stalling translation elongation during protein synthesis. Specifically, it binds to the ribosome and induces a stall at codon 34 during the translation of PCSK9. This selective inhibition results in reduced levels of PCSK9 in the bloodstream, which is crucial for cholesterol metabolism and regulation .

1. Inhibition of PCSK9

Research indicates that PF-06446846 effectively reduces circulating levels of PCSK9 and total cholesterol in vivo. In laboratory settings involving Huh7 cells (human liver cells), the compound was shown to inhibit the secretion of PCSK9 without affecting global protein synthesis . The inhibition of PCSK9 is particularly beneficial in managing hypercholesterolemia and cardiovascular diseases.

3. Enzyme Inhibition

Compounds containing similar heterocyclic structures have demonstrated enzyme inhibitory activities. For example, piperidine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, showing promising results that warrant further investigation into PF-06446846's enzyme inhibition capabilities .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to PF-06446846:

  • Selective Stalling of Translation : In a study published in PLOS Biology, PF-06446846 was shown to selectively stall translation without broadly inhibiting protein synthesis pathways. This specificity is crucial for minimizing side effects associated with broader-spectrum inhibitors .
  • Cholesterol Regulation : A study highlighted the compound's effectiveness in lowering plasma PCSK9 levels in rat models post oral dosing, reinforcing its potential therapeutic role in cholesterol management.
  • Comparative Analysis : Research comparing various piperidine derivatives indicated that those with triazole functionalities exhibited enhanced biological activity against specific bacterial strains and enzymes compared to their counterparts lacking these groups .

Propriétés

IUPAC Name

N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN7O/c23-18-5-2-12-25-20(18)29(17-4-1-11-24-14-17)22(31)15-7-9-16(10-8-15)30-21-19(27-28-30)6-3-13-26-21/h2-3,5-10,12-13,17,24H,1,4,11,14H2/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTXHWQFIXYHCL-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide
Customer
Q & A

Q1: What is the mechanism of action of PF-06446846?

A1: PF-06446846 is a small molecule that selectively inhibits the translation of proprotein convertase subtilisin/kexin type 9 (PCSK9) [, , , , ]. It achieves this by binding to the human ribosome and trapping the nascent PCSK9 polypeptide chain within the ribosome's exit tunnel, effectively stalling translation [, ].

Q2: How does PF-06446846 specifically target PCSK9 translation?

A2: PF-06446846's selectivity arises from its interaction with specific amino acid residues on the PCSK9 nascent chain within the ribosome exit tunnel [, ]. This interaction is dependent on the unique sequence of the PCSK9 nascent chain and leads to the formation of a stable complex that prevents further translation [].

Q3: What is the structural basis for PF-06446846's interaction with the ribosome?

A3: Cryo-electron microscopy (cryo-EM) studies have revealed that PF-06446846 binds to a eukaryotic-specific pocket within the ribosome exit tunnel formed by the 28S ribosomal RNA (rRNA) []. This binding redirects the path of the nascent polypeptide chain and traps the ribosome in a rotated state, preventing efficient translocation of mRNA and tRNAs, ultimately leading to translational stalling [].

Q4: What are the downstream effects of PCSK9 inhibition by PF-06446846?

A4: PCSK9 plays a crucial role in regulating low-density lipoprotein cholesterol (LDL-C) levels in the blood [, ]. By inhibiting PCSK9 translation, PF-06446846 reduces plasma PCSK9 levels, leading to increased availability of LDL receptors on liver cells [, ]. This enhanced uptake of LDL-C from circulation results in an overall decrease in plasma cholesterol levels [, ].

Q5: What is the therapeutic potential of PF-06446846?

A5: Preclinical studies in rats have demonstrated that oral administration of PF-06446846 effectively reduces both plasma PCSK9 and total cholesterol levels [, ]. This finding highlights its potential as an oral therapeutic agent for managing hypercholesterolemia and potentially mitigating the risk of cardiovascular disease [, , ].

Q6: What are the limitations of the current research on PF-06446846?

A6: While preclinical data on PF-06446846 show promise, it is crucial to acknowledge that these findings stem from in vitro and animal studies [, ]. Further research, including clinical trials, is necessary to confirm its efficacy and safety profile in humans, determine appropriate dosages, and assess long-term effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.